![molecular formula C22H24ClN3OS B2900940 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 392254-33-0](/img/structure/B2900940.png)
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thieno[3,4-c]pyrazole ring with an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The adamantane moiety is then introduced via a coupling reaction, often using reagents such as adamantane-1-carboxylic acid chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- Pyraclostrobin
Uniqueness
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is unique due to its combination of a thieno[3,4-c]pyrazole ring and an adamantane moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thienopyrazole class and is characterized by a fused thiophene and pyrazole ring system. Its unique structure suggests various therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of this compound is C19H16ClN3O2S, with a molecular weight of approximately 371.86 g/mol. The presence of the chlorophenyl group enhances its chemical reactivity, while the adamantane moiety contributes to its biological profile.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound appears to inhibit specific kinases involved in cell cycle regulation and apoptosis, which are critical in cancer biology .
- Anti-inflammatory Effects : It has shown promise in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Antitumor Activity
Research has highlighted the antitumor potential of thienopyrazole derivatives. For instance:
- BRAF Inhibition : Several pyrazole derivatives have been identified as effective inhibitors of BRAF(V600E), a common mutation in melanoma. This compound may share similar inhibitory properties due to its structural characteristics .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects:
- Microglial Activation : In vitro studies suggest that this compound can attenuate nitric oxide production in activated microglia, indicating potential use in neuroinflammatory conditions like Parkinson's disease .
Antimicrobial Activity
Recent investigations into related compounds have suggested antimicrobial properties:
- Enzyme Interaction : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis. This suggests that this compound may also exhibit antimicrobial activity through enzyme inhibition mechanisms.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antitumor Activity | Demonstrated significant inhibition of BRAF(V600E) by related pyrazole derivatives. |
Study 2 | Anti-inflammatory Effects | Showed reduced nitric oxide production in LPS-stimulated microglia. |
Study 3 | Antimicrobial Properties | Suggested potential enzyme inhibition leading to antimicrobial effects against various pathogens. |
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c23-16-1-3-17(4-2-16)26-20(18-11-28-12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXANEHJPCSDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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